molecular formula C10H14N2O3S B12308875 Tert-butyl 5-acetylthiazol-2-ylcarbamate

Tert-butyl 5-acetylthiazol-2-ylcarbamate

Cat. No.: B12308875
M. Wt: 242.30 g/mol
InChI Key: CHQNTBULMDSWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-acetylthiazol-2-ylcarbamate: is a chemical compound with the molecular formula C10H14N2O3S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-acetylthiazol-2-ylcarbamate typically involves the reaction of thiazole derivatives with tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-acetylthiazol-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-acetylthiazol-2-ylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs for treating infections and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it suitable for various industrial processes.

Mechanism of Action

    Tert-butyl 5-acetylthiazol-2-ylcarbamate: Similar compounds include other thiazole derivatives and carbamate esters.

    Comparison: Compared to other thiazole derivatives, this compound is unique due to its specific functional groups and reactivity. It offers distinct advantages in terms of stability and versatility in chemical synthesis.

Comparison with Similar Compounds

  • Thiazole
  • 2-Acetylthiazole
  • Tert-butyl carbamate
  • Thiazole-2-carboxylic acid

Conclusion

Tert-butyl 5-acetylthiazol-2-ylcarbamate is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new therapeutic agents. Further research into its applications and mechanisms of action will continue to uncover its full potential.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

tert-butyl N-(5-acetyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C10H14N2O3S/c1-6(13)7-5-11-8(16-7)12-9(14)15-10(2,3)4/h5H,1-4H3,(H,11,12,14)

InChI Key

CHQNTBULMDSWRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(S1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.